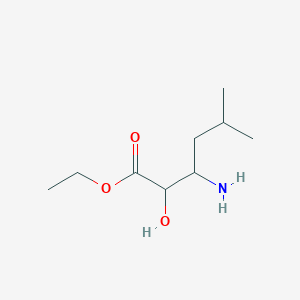
Ethyl 3-amino-2-hydroxy-5-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-hydroxy-5-methylhexanoate is an organic compound with the molecular formula C9H19NO3. It is a derivative of hexanoic acid and features both amino and hydroxy functional groups, making it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-hydroxy-5-methylhexanoate typically involves the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-oxo-2-hydroxy-5-methylhexanoate.
Reduction: Formation of 3-amino-2-hydroxy-5-methylhexane.
Substitution: Formation of various substituted amino esters.
科学的研究の応用
Ethyl 3-amino-2-hydroxy-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-amino-2-hydroxy-5-methylhexanoate involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3-amino-2-hydroxy-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-hydroxyhexanoate: Lacks the methyl group at the 5-position, resulting in different steric and electronic properties.
Ethyl 3-amino-5-methylhexanoate:
Ethyl 2-hydroxy-5-methylhexanoate: Lacks the amino group, altering its chemical behavior and uses.
The uniqueness of this compound lies in the presence of both amino and hydroxy groups, which provide a combination of reactivity and versatility not found in the other compounds.
特性
分子式 |
C9H19NO3 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
ethyl 3-amino-2-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-8,11H,4-5,10H2,1-3H3 |
InChIキー |
BGAMPHGTHBRMCF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(CC(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13494312.png)

![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
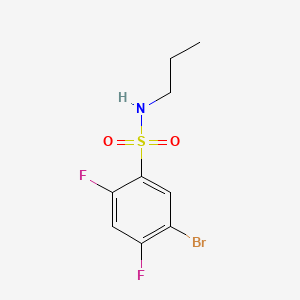

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
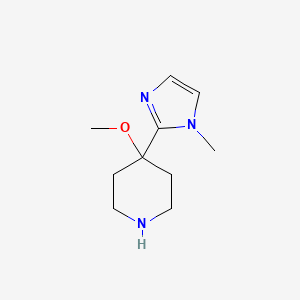
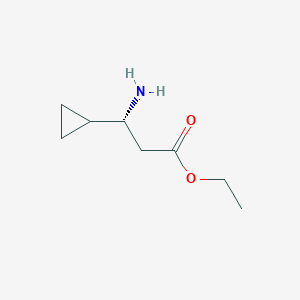
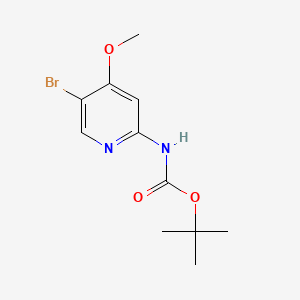
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
